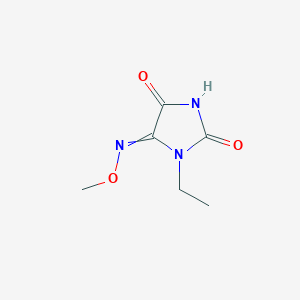
(5E)-5-Pentadecen-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-Pentadecen-1-yne is an organic compound characterized by a long carbon chain with a terminal alkyne group and a double bond in the E-configuration at the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-Pentadecen-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an appropriate alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-Pentadecen-1-yne undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The double bond and the alkyne group can be selectively reduced to form alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as organolithium or Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Substituted alkynes.
Applications De Recherche Scientifique
(5E)-5-Pentadecen-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5E)-5-Pentadecen-1-yne exerts its effects involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-Pentadecen-1-yne: Similar structure but with a Z-configuration double bond.
1-Pentadecyne: Lacks the double bond, only has a terminal alkyne.
5-Pentadecene: Contains only a double bond, no alkyne group.
Uniqueness
(5E)-5-Pentadecen-1-yne is unique due to the presence of both a terminal alkyne and a double bond in the E-configuration. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
115018-41-2 |
|---|---|
Formule moléculaire |
C₁₅H₂₆ |
Poids moléculaire |
206.37 |
Synonymes |
(E)-5-Pentadecen-1-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





